molecular formula C17H19N5O3S B2630755 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide CAS No. 445413-55-8

2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide

Cat. No. B2630755
CAS RN: 445413-55-8
M. Wt: 373.43
InChI Key: WOOPNLVOMYIUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C17H19N5O3S and its molecular weight is 373.43. The purity is usually 95%.
BenchChem offers high-quality 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity in Cancer Cell Lines
The compound has shown promising results in inhibiting tumor growth in cancer cell lines such as MCF7 (breast cancer) and K562 (leukemic cancer). These findings suggest its potential for developing new cancer therapies. The antitumor activity of similar purine-based compounds was evaluated using cell viability assays and computer docking experiments, indicating effectiveness in blocking oncogenic tyrosine kinases, particularly bcr/abl, which are crucial in the development of certain types of cancer (Sultani et al., 2017).

Synthesis of New [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine Ring Systems
Research has led to the synthesis of new thiadiazepino-purine ring systems from the compound, highlighting its versatility in creating novel chemical structures. These developments provide valuable insights for the chemical synthesis community, offering new pathways for the exploration of therapeutic agents (Hesek & Rybár, 1994).

Neuroprotective and MAO-B Inhibitory Activities
Studies have identified derivatives of the compound with neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities, suggesting its potential in treating neurodegenerative diseases. This discovery opens up new avenues for the development of treatments targeting neurological conditions (Mitkov et al., 2022).

Anticancer Activity and Molecular Modeling
Further research into the compound's analogues has demonstrated significant anticancer activity, with some derivatives showing good to excellent inhibition against human breast cancer cell lines. Molecular modeling and synthesis efforts contribute to understanding the compound's mechanisms of action and optimizing its anticancer properties (Hayallah, 2017).

Adenosine Receptor Antagonism for Therapeutic Applications
The compound and its derivatives have been identified as potent antagonists of the A(2B) adenosine receptor, with high affinity and selectivity. This characteristic suggests potential therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial, such as inflammatory diseases and cancer (Tabrizi et al., 2008).

properties

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-4-22-13-14(20(2)17(25)21(3)15(13)24)19-16(22)26-10-12(23)18-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOPNLVOMYIUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.